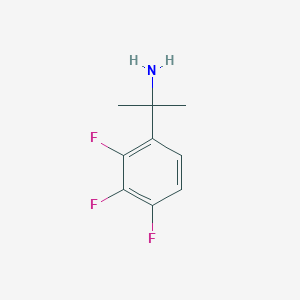

2-(2,3,4-Trifluorophenyl)propan-2-amine

Description

General Overview of Fluorinated Amines in Contemporary Organic Synthesis and Medicinal Chemistry Research

Fluorinated amines represent a critical class of building blocks in modern chemistry. The introduction of fluorine into an amine-containing molecule can profoundly alter its physicochemical properties. Strategically placed fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and modify lipophilicity and basicity (pKa). These modifications are highly desirable in the development of new pharmaceuticals and agrochemicals.

In organic synthesis, the development of methods for the efficient and selective incorporation of fluorine into amine-containing scaffolds is an active area of research. These synthetic strategies are crucial for accessing novel chemical entities with potential therapeutic applications.

Significance of Trifluoromethylation and Amine Scaffolds in Molecular Design

The trifluoromethyl (-CF3) group is a particularly important substituent in medicinal chemistry. Its strong electron-withdrawing nature and metabolic stability make it a valuable tool for optimizing the properties of drug candidates. Trifluoromethylation can lead to improved pharmacokinetic profiles and enhanced biological activity. For instance, trifluoromethylated phenethylamine (B48288) derivatives have been investigated for their potential pharmacological effects, including their interaction with neurotransmitter systems.

Amine scaffolds are ubiquitous in biologically active molecules and approved drugs. The nitrogen atom in an amine can participate in crucial hydrogen bonding interactions with biological receptors and enzymes. The basicity of the amine group can be fine-tuned through structural modifications, which in turn affects the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Phenethylamine derivatives, a class of compounds to which 2-(2,3,4-Trifluorophenyl)propan-2-amine belongs, are known to interact with various biological targets, including dopamine (B1211576) transporters. biomolther.orgnih.govbiomolther.orgnih.gov

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage. |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. |

| Binding Affinity | Can be increased | Fluorine can participate in favorable interactions with protein binding pockets. |

| Basicity (pKa) | Decreased | The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, lowering its basicity. |

Research Landscape and Academic Relevance of this compound and Related Structures

While specific studies on this compound are limited, the research landscape for related structures is vibrant. The synthesis and biological evaluation of fluorinated and trifluoromethylated amines are of significant academic and industrial interest. For example, research into trifluoromethylmorpholines has demonstrated their potential as building blocks for drug discovery. enamine.net Similarly, the synthesis of other trifluorinated biphenyl (B1667301) amines highlights their importance as key intermediates in the production of valuable chemicals like fungicides. google.comresearchgate.net

The academic relevance of this compound lies in its potential as a scaffold for the development of new bioactive compounds. Its structure suggests potential applications in areas where fluorinated phenethylamines have shown promise, such as in the modulation of central nervous system targets. The trifluorophenyl moiety offers a unique substitution pattern that could lead to novel structure-activity relationships. Further research into the synthesis of derivatives of this compound and the evaluation of their biological activities would be a logical next step to fully elucidate the potential of this compound. The availability of structurally similar compounds, such as 2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride and 2-(3-chloro-2-fluorophenyl)propan-2-amine (B12095994) hydrochloride, indicates an interest in this class of molecules for screening and library synthesis in drug discovery programs. synquestlabs.comamericanelements.com

Structure

3D Structure

Properties

Molecular Formula |

C9H10F3N |

|---|---|

Molecular Weight |

189.18 g/mol |

IUPAC Name |

2-(2,3,4-trifluorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H10F3N/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4H,13H2,1-2H3 |

InChI Key |

WKVWKPOZKQVTQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C(=C(C=C1)F)F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Chiral Synthesis and Enantioselective Approaches

The creation of a specific stereoisomer of 2-(2,3,4-Trifluorophenyl)propan-2-amine is crucial for many of its potential applications. This necessitates the use of asymmetric synthesis techniques that can control the three-dimensional arrangement of atoms at the chiral center.

Stereospecific Route Development (e.g., utilizing D-mannitol or D-proline scaffolds)

Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, offers a robust method for constructing complex chiral molecules. D-mannitol, a sugar alcohol with multiple stereocenters, can serve as a versatile chiral scaffold. A plausible synthetic route could involve the conversion of D-mannitol to a suitable chiral intermediate, such as a protected glyceraldehyde. This intermediate can then undergo a Grignard reaction with a 2,3,4-trifluorophenyl magnesium halide, followed by a series of functional group manipulations to introduce the amine and build the propan-2-amine side chain. While direct synthesis of the target compound from D-mannitol is not extensively documented, the synthesis of structurally related chiral building blocks from D-mannitol supports the feasibility of this approach.

Similarly, D-proline, a chiral amino acid, is widely used in organocatalysis to induce enantioselectivity. wikipedia.org Proline and its derivatives can catalyze asymmetric aldol (B89426) or Mannich reactions, which could be key steps in establishing the chiral center of this compound. illinois.eduresearchgate.net A potential strategy involves the proline-catalyzed reaction between an appropriate ketone precursor and an amine source to asymmetrically form the carbon-nitrogen bond.

Asymmetric Catalysis in Propan-2-amine Synthesis (e.g., Sharpless Epoxidation)

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral compounds. The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, is a highly reliable method for the enantioselective epoxidation of allylic alcohols. This reaction could be adapted for the synthesis of this compound by first preparing an appropriate allylic alcohol precursor, such as 1-(2,3,4-trifluorophenyl)prop-2-en-1-ol. The Sharpless epoxidation of this alcohol would yield a chiral epoxide with high enantiomeric excess. Subsequent regioselective ring-opening of the epoxide with an amine source, followed by further functional group transformations, would lead to the desired enantiopure this compound.

Enzyme-Catalyzed Biotransformations for Chiral Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. Enzymes, such as lipases and transaminases, can be employed for the kinetic resolution of a racemic mixture of this compound or its precursors. In a kinetic resolution process, one enantiomer of the racemic mixture reacts at a much faster rate than the other in the presence of a chiral catalyst (the enzyme), allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. For instance, a racemic mixture of the amine could be subjected to acylation catalyzed by a lipase (B570770) in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer, leaving the other enantiomer in high enantiomeric purity.

Recent advancements in enzyme engineering have also enabled the direct asymmetric amination of C-H bonds. An engineered cytochrome P450 enzyme has been shown to catalyze the amination of tertiary C-H bonds to produce chiral α-tertiary primary amines with high efficiency and enantioselectivity. nih.gov Such a biocatalyst could potentially be applied to a suitable precursor to directly install the amine group at the tertiary carbon of the propane (B168953) chain with the desired stereochemistry.

Classical and Modern Synthetic Strategies

Beyond enantioselective methods, several classical and modern synthetic reactions can be employed to construct the fundamental structure of this compound. These methods are often used to produce the racemic compound, which can then be subjected to chiral resolution if a single enantiomer is desired.

Nucleophilic Substitution Reactions for Amine Formation

Nucleophilic substitution is a fundamental reaction for the formation of carbon-nitrogen bonds. A plausible route to this compound involves the preparation of a suitable electrophile, such as 2-bromo-2-(2,3,4-trifluorophenyl)propane. This tertiary benzylic halide could then be reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in a nucleophilic substitution reaction. libretexts.org However, the tertiary nature of the substrate could lead to competing elimination reactions. acs.orgacs.org Careful selection of reaction conditions, including the choice of solvent and base, would be critical to favor the desired substitution product.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2-bromo-2-(2,3,4-trifluorophenyl)propane | Ammonia | Nucleophilic Substitution | This compound |

| 2-(2,3,4-trifluorophenyl)propan-2-ol | Azide source (followed by reduction) | Nucleophilic Substitution (via activation) | This compound |

Organometallic Coupling Reactions (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents, are invaluable tools for the formation of carbon-carbon bonds. A key strategy for the synthesis of this compound involves the use of a Grignard reagent derived from a trifluorophenyl halide. For instance, 2,3,4-trifluorophenylmagnesium bromide can be prepared from 1-bromo-2,3,4-trifluorobenzene (B61163) and magnesium metal. researchgate.netorgsyn.org This Grignard reagent can then be reacted with a suitable electrophile containing the propan-2-amine backbone.

One approach involves the addition of the Grignard reagent to a nitrile, such as acetone (B3395972) cyanohydrin, followed by hydrolysis to yield a ketone, which can then be converted to the amine via reductive amination. masterorganicchemistry.com Alternatively, the Grignard reagent can be added to an imine, such as the one derived from acetone, to directly form the carbon-carbon bond and introduce the nitrogen atom in a single step. nih.gov

| Grignard Reagent | Electrophile | Intermediate/Product |

| 2,3,4-trifluorophenylmagnesium bromide | Acetone | 2-(2,3,4-trifluorophenyl)propan-2-ol (precursor to amine) |

| 2,3,4-trifluorophenylmagnesium bromide | Propan-2-imine | This compound |

| Methylmagnesium bromide | 2,3,4-Trifluoroacetophenone | 2-(2,3,4-trifluorophenyl)propan-2-ol (precursor to amine) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-carbon bond between the trifluorophenyl ring and the propan-2-amine moiety or its synthetic equivalent. researchgate.net The Suzuki-Miyaura coupling, in particular, represents a versatile and widely used method for such transformations, typically involving the reaction of an aryl halide or triflate with an organoboron compound. researchgate.netmdpi.com

In a potential synthetic route to this compound, a key step could involve the Suzuki coupling of a 2,3,4-trifluorophenylboronic acid with a protected 2-halopropan-2-amine derivative. Alternatively, 1-bromo-2,3,4-trifluorobenzene could be coupled with a suitable organoboron reagent containing the propan-2-amine group. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent system. researchgate.net Modern catalytic systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, even with sterically hindered or electronically demanding substrates. nih.govmdpi.com

The Hiyama cross-coupling, which utilizes organosilanes, presents another viable pathway. nih.gov Organotrifluorosilanes are noted for their stability to air and moisture, making them attractive coupling partners. nih.gov The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a more reactive pentacoordinate silicon intermediate. nih.gov

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions relevant to the synthesis of fluorinated biaryl compounds, which are analogous to the target structure.

| Coupling Reaction | Aryl/Heteroaryl Halide | Coupling Partner | Catalyst/Ligand | Base/Activator | Solvent | Reported Yield Range |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | (2-Aminophenyl)boronic acid | PdCl2 (ligand-free) | - | - | - |

| Hiyama | Aryl Chloride | Aryltrifluorosilane | Pd(OAc)2 / XPhos | TBAF | t-BuOH | 71-95% nih.gov |

| C-O Coupling | Aryl Bromide | Fluorinated Alcohols | tBuBrettPhos Pd G3 | Cs2CO3 | Toluene | Good to Excellent nih.gov |

| Cyanation | Aryl Chloride | Sodium Cyanate | Pd-based catalyst | - | - | High mit.edu |

Intramolecular Cyclization and Ring-Forming Pathways

While this compound is an acyclic molecule, its derivatives can be designed to undergo intramolecular cyclization, leading to novel heterocyclic structures. Such pathways are valuable for scaffold diversification in medicinal chemistry. For instance, if a suitable reactive group were introduced at the ortho-position of the phenyl ring (relative to the propan-2-amine substituent), intramolecular ring closure could be initiated.

An example of a relevant strategy is the electrophilic intramolecular cyclization of N-arylpropynamides, which can lead to quinolinone structures. researchgate.net By analogy, a derivative of the target compound, such as N-(2-ethynyl-3,4,5-trifluorophenyl)propan-2-amine, could potentially undergo a similar acid- or metal-catalyzed cyclization to form a substituted indole (B1671886) or dihydroquinoline.

Another approach involves the cyclization of β-amino cyclic ketones, which can be used to assemble fused polycyclic pyrazoles. rsc.org This highlights how amine functionalities can participate in ring-forming reactions. Similarly, the synthesis of 3-amino-5-fluoroalkylfurans has been achieved through the intramolecular cyclization of fluorovinamides, demonstrating a rapid and efficient method for forming five-membered heterocycles from fluorinated acyclic precursors. organic-chemistry.org These methodologies underscore the potential for using the amine group in the target compound as a handle for constructing more complex, cyclic molecules.

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction parameters to maximize yield and purity while ensuring process safety and economic viability.

Temperature, Solvent, and Stoichiometric Ratio Impact on Yield and Purity

The outcome of synthetic transformations is critically dependent on the interplay of temperature, solvent, and reactant stoichiometry.

Temperature: In palladium-catalyzed reactions, temperature influences the rates of the catalytic cycle's elementary steps. Higher temperatures can promote challenging oxidative additions but may also lead to catalyst decomposition or side reactions, reducing purity. mdpi.com For instance, in certain cross-coupling reactions, a higher temperature was required to achieve good yields with less reactive heteroaryl chlorides. nih.gov

Solvent: The choice of solvent is crucial as it affects the solubility of reactants, catalyst stability, and reaction kinetics. Aprotic polar solvents like Dimethylformamide (DMF) or ethereal solvents such as Tetrahydrofuran (THF) and Dioxane are common in cross-coupling chemistry. nih.govgoogle.com The optimal solvent provides a balance between reactant solubility and catalyst performance. chemrxiv.org

Stoichiometric Ratio: The molar ratio of the coupling partners, catalyst, ligand, and base must be carefully controlled. An excess of one reagent may be used to drive the reaction to completion, but this can complicate purification. Catalyst loading is a key consideration for cost and environmental impact; optimization aims to reduce the amount of precious metal catalyst without significantly compromising yield or reaction time. researchgate.net

The following table illustrates how reaction parameters are optimized in a related synthetic context.

| Parameter | Variation | Observed Effect on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Pd(PCy3)2 vs. Pd2(dba)3/PPh3 | Switching to Pd(PCy3)2 increased yield from trace amounts to 70%. | mdpi.com |

| Solvent | Toluene vs. CH2Cl2 | Toluene provided higher yields in Sc(OTf)3-mediated cycloaddition. | nih.gov |

| Temperature | 0 °C vs. Room Temperature | Lowering the temperature to 0 °C improved the yield from 81% to 93%. | nih.gov |

| Base | Cs2CO3 vs. K3PO4 | K3PO4 was identified as a cheaper, effective alternative to Cs2CO3. | nih.gov |

Considerations for Scalability in Academic Synthesis

Transitioning a synthetic route from a laboratory benchtop to a larger, preparative scale introduces several challenges. For the synthesis of this compound, key considerations would include:

Reagent Cost and Availability: The cost of fluorinated starting materials, palladium catalysts, and specialized ligands can be prohibitive on a larger scale. researchgate.net

Reaction Exotherms: Many reactions, particularly those involving organometallic reagents, can be highly exothermic. Effective heat management is critical to prevent runaway reactions and ensure consistent product quality.

Purification: While laboratory-scale synthesis often relies on column chromatography for purification, this method is generally impractical for large quantities. Developing robust crystallization or distillation procedures is essential for scalable purification. enamine.net

Safety: The handling of hazardous reagents and intermediates requires appropriate engineering controls and safety protocols, which become more complex at a larger scale. google.com

Precursor Synthesis and Intermediate Derivatization

The availability of high-quality starting materials is fundamental to any successful synthetic campaign.

Synthesis of Fluorinated Phenyl Precursors

The synthesis of this compound requires a suitable trifluorinated phenyl precursor, such as 1-bromo-2,3,4-trifluorobenzene or 2,3,4-trifluorophenylboronic acid. The synthesis of such precursors often begins with more readily available fluorinated benzenes.

For example, the synthesis of polyfluorinated aromatic compounds can sometimes be achieved through nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated rings like hexafluorobenzene. Another common strategy involves the diazotization of a corresponding trifluoroaniline followed by a Sandmeyer or related reaction to install a halide or other functional group. The synthesis of fluorinated phenylalanines, for instance, often involves precursors like fluorinated benzaldehydes or benzyl (B1604629) bromides, which are then incorporated into the amino acid framework. nih.govresearchgate.net These methods highlight the established chemical transformations available for preparing the specific, highly functionalized precursors needed for the target molecule's synthesis.

Preparation and Functionalization of Amine-Containing Intermediates

The synthesis of this compound involves the formation of key intermediates, primarily the corresponding ketone, followed by its conversion to the target primary amine. This section details the prevalent methodologies for preparing these amine precursors and their subsequent functionalization. The strategic approach generally hinges on the reductive amination of a ketone, a robust and widely applied transformation in organic synthesis.

Preparation of the Ketone Intermediate: 1-(2,3,4-Trifluorophenyl)propan-2-one

A critical precursor for the synthesis of the target amine is the ketone, 1-(2,3,4-trifluorophenyl)propan-2-one. The preparation of this intermediate can be approached through several established synthetic routes, most notably via electrophilic aromatic substitution or through reactions involving diazonium salts.

One of the most direct methods for synthesizing aryl ketones is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk For the synthesis of 1-(2,3,4-trifluorophenyl)propan-2-one, the starting material would be 1,2,3-trifluorobenzene, which would react with an appropriate acylating agent like propionyl chloride or propionic anhydride. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich (or least deactivated) position of the trifluorinated benzene (B151609) ring. Due to the electron-withdrawing nature of the fluorine atoms, the ring is deactivated, requiring stoichiometric amounts of the Lewis acid catalyst to drive the reaction. wikipedia.org

An alternative pathway to aryl propanones involves a Meerwein-type reaction. A patent for the synthesis of the related 1-(3-trifluoromethyl)phenyl-propan-2-one describes a process starting from m-trifluoromethylaniline. google.com This methodology involves the diazotization of the aniline (B41778) with sodium nitrite (B80452) in an acidic medium, followed by a copper-catalyzed reaction with isopropenyl acetate (B1210297). google.com This approach avoids the potentially harsh conditions of Friedel-Crafts acylation on a deactivated aromatic system.

| Method | Starting Materials | Key Reagents | General Conditions | Advantages |

| Friedel-Crafts Acylation | 1,2,3-Trifluorobenzene | Propionyl chloride, Aluminum chloride (AlCl₃) | Anhydrous solvent, typically a chlorinated hydrocarbon; reaction proceeds at low to ambient temperatures followed by aqueous workup. wikipedia.org | Direct C-C bond formation; utilizes readily available starting materials. |

| Diazonium Salt Reaction | 2,3,4-Trifluoroaniline | Sodium nitrite (NaNO₂), HCl, Isopropenyl acetate, Copper(I) chloride (CuCl) | Diazotization at low temperature (0-5°C), followed by copper-catalyzed addition to isopropenyl acetate at elevated temperatures (e.g., 40°C). google.com | Milder conditions compared to Friedel-Crafts on deactivated rings; offers alternative regiochemical control. |

This table provides a comparative overview of plausible synthetic routes to the key ketone intermediate, 1-(2,3,4-Trifluorophenyl)propan-2-one, based on established chemical methodologies.

Conversion to this compound via Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. libretexts.org This process converts the ketone intermediate, 1-(2,3,4-trifluorophenyl)propan-2-one, into the target primary amine, this compound. The reaction proceeds in two stages: the initial formation of an imine intermediate via condensation of the ketone with an ammonia source, followed by the reduction of the imine to the corresponding amine. nih.gov

The direct reductive amination of ketones with ammonia is an attractive, atom-economical route to primary amines. acs.org This transformation can be achieved using various catalytic systems, often employing hydrogen gas as the terminal reductant. Catalysts based on transition metals such as ruthenium, cobalt, and iron have been shown to be effective for the reductive amination of aryl ketones. nih.govacs.orgresearchgate.net For instance, ruthenium-catalyzed reactions can proceed under hydrogen pressure, with additives sometimes used to enhance yield and selectivity. acs.org Similarly, catalysts derived from earth-abundant metals like cobalt and iron offer cost-effective and sustainable alternatives. nih.govresearchgate.net

Alternatively, the reduction can be accomplished using hydride reagents. After the in-situ formation of the imine, reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can selectively reduce the C=N double bond in the presence of the carbonyl group. google.com

| Catalyst System | Nitrogen Source | Reductant | Typical Conditions | Substrate Scope |

| Ruthenium-based | Ammonia (gas or solution) | Hydrogen (H₂) | 50-100°C, 20-80 bar H₂ pressure; often requires a co-catalyst or additive (e.g., ammonium (B1175870) iodide). acs.org | Broad applicability to various alkyl-aryl ketones. |

| Cobalt-based | Aqueous Ammonia | Hydrogen (H₂) | 50-80°C, 10 bar H₂ pressure; utilizes nanostructured cobalt catalysts. researchgate.net | Effective for a range of aryl substituted ketones and aldehydes. researchgate.net |

| Iron-based | Aqueous Ammonia | Hydrogen (H₂) | 100°C, 50 bar H₂ pressure; employs a reusable iron catalyst on a support. nih.gov | Good tolerance of various functional groups on the aromatic ring. nih.gov |

| Hydride Reagents | Ammonia/Ammonium Acetate | NaBH₃CN, NaBH(OAc)₃ | Acidic to neutral pH, ambient temperature; often performed as a one-pot reaction. google.com | Versatile for laboratory-scale synthesis. |

This table summarizes various catalytic systems applicable to the reductive amination of aryl ketones, a key step in forming the title compound.

Functionalization of the Amine Intermediate

The primary amine group in this compound serves as a versatile functional handle for further molecular elaboration. Standard transformations of primary amines can be readily applied to introduce a wide array of substituents.

N-Alkylation: The amine can undergo alkylation with alkyl halides or other electrophilic alkylating agents to yield the corresponding secondary and tertiary amines. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation: Reaction with acyl chlorides or carboxylic anhydrides provides the corresponding amides. This is a common derivatization that can alter the electronic and steric properties of the molecule.

Formation of Sulfonamides: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides, a functional group prevalent in many biologically active compounds.

These functionalization reactions allow for the systematic modification of the parent amine, enabling the exploration of structure-activity relationships in various chemical contexts.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Amine Functionality (e.g., Nucleophilic Addition, Acylation, Alkylation)

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to many of its characteristic reactions, including additions to carbonyl compounds, and reactions with acylating and alkylating agents.

Nucleophilic Addition: The primary amine readily participates in nucleophilic addition reactions with aldehydes and ketones. The initial attack of the amine on the electrophilic carbonyl carbon forms a tetrahedral carbinolamine intermediate. This intermediate subsequently undergoes dehydration under mildly acidic conditions (pH 4-5) to yield a stable Schiff base, or imine youtube.com. This reaction is a cornerstone for creating new carbon-nitrogen double bonds.

The general mechanism for imine formation is as follows:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a zwitterionic intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water and formation of the C=N double bond.

Acylation: The amine functionality reacts readily with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). These reactions are typically high-yielding and are fundamental in synthetic chemistry for protecting amine groups or building larger molecules researchgate.net.

Alkylation: Direct alkylation of the primary amine with alkyl halides can occur, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. However, these reactions often suffer from a lack of selectivity, yielding a mixture of products. A more controlled method for synthesizing secondary amines is reductive amination. This process involves the initial formation of an imine with a ketone or aldehyde, which is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) .

Reactions at the Trifluorophenyl Moiety (e.g., Electrophilic Aromatic Substitution, Lithiation)

The 2,3,4-trifluorophenyl ring is significantly electron-deficient due to the strong inductive electron-withdrawing effects of the three fluorine atoms. This electronic character profoundly influences its reactivity.

Electrophilic Aromatic Substitution (EAS): Standard electrophilic aromatic substitution reactions—such as nitration, halogenation, and Friedel-Crafts reactions—are generally disfavored on highly deactivated rings like the trifluorophenyl moiety wikipedia.orgmasterorganicchemistry.com. The fluorine atoms strongly withdraw electron density from the ring, which deactivates it towards attack by electrophiles. This deactivation arises because the fluorine substituents destabilize the positively charged carbocation intermediate (the arenium ion) that is formed during the reaction mechanism masterorganicchemistry.com.

While the amine-bearing alkyl group is an activating, ortho-, para-director, its influence is likely insufficient to overcome the powerful deactivating effect of the three fluorine atoms. Any substitution that does occur would be expected to proceed under harsh conditions and with low yields. The regiochemical outcome is complex to predict, as it depends on the interplay between the directing effects of the alkylamine group and the three fluorine atoms. Studies on related polyfluorinated aromatic compounds show that substitution patterns are often non-intuitive rsc.org.

Lithiation: A more effective strategy for functionalizing electron-poor aromatic rings is directed ortho-metalation, or lithiation. This involves the deprotonation of an aromatic C-H bond by a strong organolithium base, such as n-butyllithium. In fluorinated aromatic systems, lithiation typically occurs at the position ortho to a fluorine atom arkat-usa.org. The fluorine's inductive effect increases the acidity of the adjacent proton, and it can coordinate with the lithium ion, stabilizing the transition state. For the 2,3,4-trifluorophenyl ring, deprotonation would most likely occur at the C-5 position, which is ortho to the fluorine at C-4 and is not sterically hindered. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl (B83357) chlorides) to introduce a wide range of substituents.

Oxidative and Reductive Transformations of the Compound

Oxidative Transformations: The primary amine group can be susceptible to oxidation, though such reactions can lead to a complex mixture of products, including nitroso compounds, oximes, or nitriles, depending on the oxidant and reaction conditions. The aromatic ring itself is highly resistant to oxidation due to its electron-deficient nature. The tertiary benzylic carbon atom lacks a hydrogen, making it stable against many oxidative processes that typically target such positions. Electrochemical studies on related triphenylamine (B166846) derivatives have shown that amine functionalities can undergo reversible oxidation rsc.org.

Reductive Transformations: The 2-(2,3,4-Trifluorophenyl)propan-2-amine molecule does not possess functional groups that are readily susceptible to common catalytic hydrogenation conditions (e.g., H₂/Pd). The aromatic ring is highly stable and requires harsh conditions, such as a Birch reduction (dissolving metal in ammonia), for it to be reduced, a process that would likely affect other parts of the molecule. Therefore, the compound is generally stable towards a wide range of chemical reducing agents.

Investigation of Reaction Mechanisms and Transition States

While specific mechanistic studies for this compound are not extensively documented, its reactions are expected to follow well-established organic chemistry principles.

Amine Nucleophilic Reactions: The mechanisms for acylation and Schiff base formation proceed through standard nucleophilic acyl substitution and nucleophilic addition-elimination pathways, respectively. The rate-determining step in imine formation is typically the dehydration of the carbinolamine intermediate youtube.com.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a high-energy arenium ion intermediate masterorganicchemistry.com. For the trifluorophenyl ring, the transition state leading to this intermediate is significantly destabilized by the electron-withdrawing fluorine atoms, resulting in a high activation energy and a very slow reaction rate. Computational chemistry could be employed to model the transition states and intermediates to predict the most likely, albeit minor, substitution products.

Lithiation Mechanism: The mechanism is a proton abstraction by a strong base. Kinetic and computational studies on similar fluorinated aromatics have been used to understand the regioselectivity, which is often controlled by a combination of kinetic acidity (thermodynamic stability of the resulting anion) and coordination effects (complex-induced proximity effects) arkat-usa.org.

Further kinetic studies and computational modeling would be invaluable for a more detailed understanding of the reaction mechanisms and for optimizing synthetic routes involving this compound.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(2,3,4-Trifluorophenyl)propan-2-amine, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's atomic framework.

¹H NMR spectroscopy would identify the different types of protons and their connectivity within the molecule. For this compound, one would expect to see distinct signals corresponding to the amine (-NH₂), methyl (-CH₃), and aromatic (-C₆H₂F₃) protons.

Amine Protons (-NH₂): These two protons would likely appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent. They would appear as a single, sharp signal, likely a singlet, integrating to six protons. The signal would be shifted downfield due to the proximity of the electron-withdrawing phenyl ring and the amine group.

Aromatic Protons (-C₆H₂F₃): The trifluorophenyl ring has two aromatic protons. These protons are in different chemical environments and would therefore produce separate signals. Each signal would be split into a complex multiplet due to coupling with each other (ortho or meta coupling) and with the neighboring fluorine atoms (H-F coupling).

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Aliphatic Carbons: Two signals would be expected for the aliphatic portion: one for the two equivalent methyl carbons (-CH₃) and one for the quaternary carbon (C-NH₂) attached to the phenyl ring.

Aromatic Carbons: The trifluorophenyl ring contains six carbon atoms, all in unique environments. Three of these are directly bonded to fluorine atoms, and their signals would exhibit large C-F coupling constants. The other three carbons would also show smaller couplings to the various fluorine atoms. The electronegativity of the fluorine atoms would cause these aromatic carbon signals to appear at characteristic downfield shifts.

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms in a molecule. chemrxiv.orgnih.gov Since this compound has three fluorine atoms on the phenyl ring at the 2, 3, and 4 positions, they are chemically non-equivalent.

Expected Signals: Three distinct signals would be expected in the ¹⁹F NMR spectrum, one for each fluorine atom.

Coupling: Each signal would be split into a multiplet due to coupling with the other two fluorine atoms (F-F coupling) and with nearby protons on the aromatic ring (H-F coupling). The magnitude of the coupling constants would help in assigning each signal to its specific position on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₀F₃N), the expected exact mass can be calculated and would be a key piece of characterization data. The fragmentation pattern would likely show the loss of a methyl group (CH₃) or the amine group (NH₂), leading to characteristic fragment ions that could further confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

N-H Vibrations: As a primary amine, the molecule would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com An N-H bending (scissoring) vibration would also be expected around 1580-1650 cm⁻¹.

C-H Vibrations: C-H stretching vibrations from the methyl and aromatic groups would appear just below and just above 3000 cm⁻¹, respectively.

C-N Vibrations: A C-N stretching band for an aromatic amine would be expected in the 1250-1335 cm⁻¹ region.

C-F Vibrations: Strong absorption bands due to C-F stretching are typically found in the fingerprint region, between 1000 and 1400 cm⁻¹.

Aromatic C=C Vibrations: Stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

The combination of these techniques would provide a comprehensive and unambiguous structural characterization of this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic separation is a cornerstone of modern analytical chemistry, providing the means to resolve complex mixtures into their individual components. The choice between HPLC and GC is often dictated by the analyte's volatility and thermal stability. For this compound, both techniques offer unique advantages for comprehensive characterization.

HPLC is a versatile and widely adopted technique for the analysis of non-volatile or thermally labile compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method for purity determination and the separation of process-related impurities.

Methodology and Findings:

A typical RP-HPLC method for the analysis of this compound would employ a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of an acidic additive, like trifluoroacetic acid or formic acid, in the mobile phase can improve peak shape and resolution for basic compounds like amines by minimizing tailing effects. nih.gov

The separation of potential positional isomers, which may arise during synthesis, is a critical aspect of the analysis. The trifluorophenyl moiety offers several possibilities for isomeric impurities that may possess similar polarities, making their separation challenging. Method development would focus on optimizing the mobile phase composition, gradient elution profile, and column temperature to achieve baseline resolution of the main component from any isomers or other impurities.

Furthermore, given the chiral center at the second carbon of the propan-2-amine backbone, enantiomeric separation is crucial if the compound is intended for stereospecific applications. This is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). mdpi.comyakhak.org The mobile phase for chiral separations often consists of a mixture of alkanes (like hexane) and an alcohol (such as isopropanol). yakhak.org

Illustrative HPLC Purity Assessment Data:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 8.5 min |

| Purity (by area %) | >99.5% |

Illustrative Chiral HPLC Separation Data:

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | Approximately 12.3 min |

| Retention Time (S-enantiomer) | Approximately 14.1 min |

| Resolution (Rs) | >1.5 |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be effectively used for purity assessment, particularly for identifying volatile impurities and residual solvents.

Methodology and Findings:

The analysis of amines by GC can sometimes be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. labrulez.com To mitigate these issues, specialized columns with a basic deactivation are often employed. Alternatively, derivatization of the amine group can be performed to create a less polar and more volatile derivative, which exhibits better chromatographic behavior. However, for a compound like this compound, direct injection onto a suitable capillary column is often feasible.

A mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase (e.g., 5% phenyl), would be a suitable choice for separating the target compound from its potential impurities. researchgate.net The temperature program of the GC oven is a critical parameter that is optimized to achieve the desired separation. A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, a mass spectrometer (MS) detector is invaluable.

GC is particularly adept at separating positional isomers of aromatic compounds. Therefore, it can be a complementary technique to HPLC for ensuring the isomeric purity of this compound.

Illustrative GC Purity Assessment Data:

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Retention Time | Approximately 10.2 min |

| Purity (by area %) | >99.5% |

Structure Activity Relationship Sar and Biological Activity Investigations Preclinical, in Vitro, and Animal Models

Influence of Trifluorophenyl Group on Biological Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. nih.govresearchgate.net The trifluorophenyl group in 2-(2,3,4-Trifluorophenyl)propan-2-amine is critical to its pharmacological profile, influencing metabolic stability, lipophilicity, and binding affinity with its biological targets. nih.gov The strategic placement of three fluorine atoms on the phenyl ring creates a unique electronic and steric profile that can significantly alter the molecule's behavior in a biological system. nih.govwechemglobal.com

Fluorine Scan as a Tool in Biological Activity Modulation

A "fluorine scan," or the systematic replacement of hydrogen atoms with fluorine at various positions on a molecule, is a powerful tool in medicinal chemistry to optimize a compound's properties. nih.govnih.gov The introduction of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, and membrane permeability. umanitoba.ca The 2,3,4-trifluoro substitution pattern on the phenyl ring of the target compound represents a specific outcome of such an optimization process.

The benefits of incorporating fluorine are multifaceted:

Electronic Effects : Fluorine is the most electronegative element, and its presence as a substituent on an aromatic ring acts as a strong electron-withdrawing group. This alters the electronic distribution of the phenyl ring, which can influence interactions with biological targets, such as hydrogen bonding and electrostatic interactions. nih.govresearchgate.net

Lipophilicity Modulation : Fluorination is a common strategy to increase lipophilicity, which can enhance membrane permeability and affect how the drug is distributed in the body. nih.govresearchgate.net Fine-tuning the lipophilicity is crucial for optimizing a drug's absorption and ability to reach its target site. researchgate.net

Binding Affinity : The unique properties of fluorine can lead to increased binding affinity for a target protein. nih.govresearchgate.net The carbon-fluorine bond can participate in favorable orthogonal multipolar interactions with protein backbones, contributing to a stronger ligand-receptor complex.

Table 1: Physicochemical and Biological Effects of Fluorine Substitution

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Often increased | Blocks sites of oxidative metabolism by CYP450 enzymes. nih.govresearchgate.net |

| Lipophilicity | Generally increased | The lipophilic nature of the fluorine atom enhances passage through biological membranes. nih.govnih.gov |

| Binding Affinity | Can be enhanced | Alters electronic properties, enabling stronger interactions (e.g., hydrogen bonds, electrostatic interactions) with target receptors. nih.govnih.gov |

| pKa | Can be altered | The inductive electron-withdrawing effect of fluorine can lower the pKa of nearby functional groups, affecting the ionization state at physiological pH. umanitoba.ca |

Impact on Metabolic Stability (e.g., CYP450 Interactions in vitro)

A significant advantage of fluorinating drug candidates is the potential to improve their metabolic stability. nih.govchemrxiv.org The liver's cytochrome P450 (CYP) enzymes are a major family of proteins responsible for Phase I metabolism of many drugs. nih.gov Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl ring.

The introduction of fluorine atoms at positions susceptible to metabolism can block these sites from enzymatic oxidation. nih.govresearchgate.net For this compound, the fluorine atoms at the 2, 3, and 4 positions can sterically and electronically shield the aromatic ring from attack by CYP enzymes like CYP3A4, CYP2D6, or CYP2C19, which are responsible for the majority of human drug oxidation. nih.govmdpi.com This blockage reduces the rate of metabolism, which can lead to a longer half-life and improved bioavailability of the compound. In vitro studies using human liver microsomes are typically employed to assess the metabolic stability of new chemical entities and their potential to inhibit or induce CYP enzymes. mdpi.commdpi.com

Structure-Activity Relationship Studies of Amine Scaffold Modifications

The amine scaffold, specifically the phenylpropan-2-amine core, is a crucial pharmacophore found in many biologically active compounds. researchgate.netresearchgate.net SAR studies for this class of molecules often involve systematic modifications to both the substituents on the phenyl ring and the amine moiety itself to determine the key structural features required for optimal biological activity. nih.govnih.gov

Substituent Effects on Biological Activity

Electron-Withdrawing Groups : In some compound series, additional electron-withdrawing groups (like chloro or fluoro) on the phenyl ring have been shown to improve the potency of inhibition against certain enzymes, such as monoamine oxidase (MAO). nih.gov

Electron-Donating Groups : Conversely, electron-donating groups (like methyl or methoxy) can sometimes enhance activity against different biological targets. nih.gov

These findings highlight that while the 2,3,4-trifluoro pattern establishes a baseline of activity and metabolic stability, further optimization could be achieved by exploring other substitutions on the remaining open position of the phenyl ring. The goal of such studies is to fine-tune the electronic and steric properties to maximize potency and selectivity for the desired biological target. nih.gov

Impact of Isopropylamine (B41738) Moiety Modifications

The isopropylamine moiety (-C(CH₃)₂NH₂) is another critical component for biological activity. Modifications to this part of the scaffold can drastically alter a compound's interaction with its target.

Key areas of modification in related structures include:

Amine Substitution : Changing the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine can impact binding affinity and selectivity. The size and nature of the alkyl groups (R) are critical variables.

Alkyl Chain Modification : Altering the isopropyl group to other alkyl structures (e.g., cyclopropyl, t-butyl) can probe the size and shape of the binding pocket on the target protein. researchgate.net For example, research on TRPV1 antagonists showed that modifying the propanamide part of the molecule, which is structurally related to the propanamine core, significantly influenced receptor activity. researchgate.net

Stereochemistry : For chiral centers within the molecule, the specific stereoisomer (R or S) can be essential for activity. In many biologically active amines, one enantiomer is significantly more potent than the other, highlighting a stereospecific interaction with the target. nih.govrsc.org

Table 2: General SAR Insights from Amine Scaffold Modifications in Analogous Compounds

| Modification Site | Type of Change | General Impact on Biological Activity |

| Phenyl Ring | Addition of electron-withdrawing groups | Can increase potency for certain targets by altering electronic interactions. nih.gov |

| Phenyl Ring | Addition of electron-donating groups | May enhance activity for different sets of biological targets. nih.gov |

| Amine Group | N-alkylation (primary to secondary/tertiary) | Can modulate selectivity and binding affinity depending on the target's binding site characteristics. nih.gov |

| Alkyl Moiety | Altering size/shape (e.g., isopropyl to cyclopropyl) | Probes steric constraints of the receptor binding pocket; can increase or decrease potency. researchgate.net |

In Vitro Biological Target Profiling

To understand the mechanism of action of this compound, comprehensive in vitro biological target profiling is essential. This process involves screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters to identify its primary biological targets and potential off-target interactions.

Given its core structure as a phenylpropan-2-amine, potential biological targets could include:

Monoamine Transporters : Structures related to phenethylamine (B48288) are known to interact with transporters for dopamine (B1211576), norepinephrine (B1679862), and serotonin.

Receptors : G-protein coupled receptors (GPCRs) are common targets for this class of compounds.

Enzymes : As seen with analogs like tranylcypromine, enzymes such as monoamine oxidases (MAO-A and MAO-B) could be potential targets. nih.govwikipedia.org

Ion Channels : Certain amine compounds are known to modulate the activity of various ion channels.

This profiling is typically conducted using cell-based assays or biochemical assays (e.g., radioligand binding assays, enzyme inhibition assays). mdpi.com The results generate a "fingerprint" of the compound's biological activity, which is crucial for understanding its therapeutic potential and guiding further preclinical development. Identifying specific, high-affinity targets allows researchers to focus on relevant disease models for subsequent in vivo efficacy studies.

Enzyme Inhibition Assays (e.g., Cyclooxygenase, Carbonic Anhydrase, Acetylcholinesterase)

There is currently no publicly available research detailing the effects of this compound on enzyme activity. Studies investigating its potential to inhibit key enzymes such as Cyclooxygenase, Carbonic Anhydrase, or Acetylcholinesterase have not been identified.

Receptor Binding Assays

Information regarding the affinity of this compound for specific biological receptors is not available in the current body of scientific literature. Consequently, its receptor binding profile remains uncharacterized.

Cellular Activity Assessment (e.g., Antiproliferative Activity in specific cell lines)

No studies assessing the cellular effects of this compound, including its potential antiproliferative activity against cancer cell lines, have been reported in published research.

Preclinical Pharmacokinetic and Metabolic Studies (In Vitro and Animal Models)

Detailed preclinical pharmacokinetic and metabolic data for this compound are not available in the public domain.

In Vitro Metabolic Pathway Elucidation

There are no published studies that have investigated the in vitro metabolism of this compound. As a result, its metabolic pathways, including the identification of potential metabolites and the enzymes responsible for its biotransformation, have not been elucidated.

Pharmacokinetic Profiling in Relevant Animal Models

No research detailing the pharmacokinetic properties of this compound in animal models has been found. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have not been publicly reported.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Specific studies predicting the binding modes and affinities of 2-(2,3,4-Trifluorophenyl)propan-2-amine with any biological target have not been identified in the scientific literature. Such studies would typically involve docking the compound into the active site of a protein to predict its binding orientation and calculate a scoring function to estimate its binding affinity.

Without molecular docking studies, a detailed analysis of the intermolecular interactions between this compound and a biological target is not possible. This type of analysis would identify key interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-target complex.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules.

No published Density Functional Theory (DFT) studies for this compound were found. DFT calculations would provide insights into the compound's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity.

Similarly, there is no available data from ab initio or semi-empirical calculations for this specific compound. These methods are used to compute various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface maps the energy of a molecule as a function of its geometry. No studies on the conformational analysis or potential energy surfaces of this compound have been reported in the literature. Such an analysis would be valuable for understanding the molecule's flexibility and the relative stability of its different conformers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trwikipedia.org A smaller gap generally suggests higher reactivity. dergipark.org.tr

For this compound, the trifluorinated phenyl ring significantly influences the electronic landscape. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, which in turn affects the energies of the frontier orbitals. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine these energies. researchgate.net

In a typical analysis, the HOMO is expected to be localized primarily on the amine group and the phenyl ring, reflecting the regions of higher electron density. Conversely, the LUMO is anticipated to be distributed over the electron-deficient trifluorophenyl ring. The calculated energies provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 5.26 |

Note: These values are illustrative and representative of what would be expected from DFT calculations.

The relatively large HOMO-LUMO gap suggests that this compound possesses considerable chemical stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. mdpi.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, provide reliable predictions. liverpool.ac.uk These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are then referenced against a standard compound (e.g., tetramethylsilane (B1202638) for 1H and 13C). For fluorinated compounds, predicting 19F NMR shifts is particularly important and can be achieved with good accuracy. worktribe.comrsc.orgresearchgate.net

Table 2: Predicted 1H and 19F NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H (C5-H) | 7.10 |

| Aromatic-H (C6-H) | 6.95 |

| CH3 | 1.25 |

| NH2 | 1.50 |

| Fluorine (C2-F) | -138.5 |

| Fluorine (C3-F) | -152.0 |

| Fluorine (C4-F) | -165.3 |

Note: These are hypothetical values for illustrative purposes.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational frequency calculations can predict these vibrational modes and their corresponding intensities. dtic.mil These calculations are typically performed after geometry optimization to ensure the structure is at a minimum energy state. scispace.com The predicted frequencies often require scaling to correct for anharmonicity and limitations in the theoretical model. researchgate.net Key vibrational modes for this compound would include N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and C-F stretching vibrations, which are characteristic of fluorinated aromatic compounds. nih.govacs.org

Table 3: Selected Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H Symmetric Stretch | 3350 |

| N-H Asymmetric Stretch | 3420 |

| Aromatic C-H Stretch | 3050 |

| Aliphatic C-H Stretch | 2980 |

| C-F Stretch | 1250 |

| C-F Stretch | 1180 |

| C-F Stretch | 1100 |

Note: These are representative theoretical values.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior and conformational dynamics of molecules. uq.edu.aunih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can reveal the preferred conformations of the propan-2-amine side chain relative to the trifluorophenyl ring. These simulations can quantify the rotational barriers around the C-C bond connecting the side chain to the ring and explore the flexibility of the molecule. The interactions between the amine group, the methyl groups, and the fluorinated ring dictate the conformational landscape. Such studies are crucial for understanding how the molecule might interact with biological targets or how it behaves in different solvent environments. The results of MD simulations are often analyzed to determine dominant conformations, the lifetime of these conformations, and the energetic barriers between them.

Derivatives and Analogues: Synthesis and Comparative Research

Design Principles for the Generation of Novel Analogues

The design of novel analogues of 2-(2,3,4-trifluorophenyl)propan-2-amine is guided by established principles of medicinal chemistry, with a primary focus on modulating biological activity through structural modifications. A key consideration is the strategic placement of fluorine atoms on the phenyl ring. The 2,3,4-trifluoro substitution pattern creates a unique electronic and lipophilic profile that can influence receptor binding, metabolic stability, and blood-brain barrier penetration.

Researchers often explore the following design principles when generating new analogues:

Alteration of the Fluorination Pattern: Modifying the number and position of fluorine substituents on the phenyl ring can systematically alter the molecule's properties. For instance, shifting a fluorine atom to the 5- or 6-position, or removing one of the existing fluorines, can provide insights into the specific interactions of the fluorinated ring with its biological target.

Modification of the Propan-2-amine Side Chain: The isopropylamine (B41738) moiety is a critical pharmacophore. Analogues can be designed by N-alkylation or N-acylation to explore the steric and electronic requirements of the binding site. Furthermore, modification of the alkyl chain, such as homologation or the introduction of cyclic constraints, can impact potency and selectivity.

Introduction of Additional Substituents: The incorporation of other functional groups on the phenyl ring, such as methoxy, cyano, or trifluoromethyl groups, can further probe the structure-activity relationship (SAR) and fine-tune the pharmacological profile.

Synthetic Methodologies for Analogue Libraries

The generation of libraries of this compound analogues relies on robust and versatile synthetic strategies. A common approach involves the use of key building blocks that can be readily diversified.

A general synthetic route often starts with a commercially available trifluorinated benzene (B151609) derivative. For example, 2,3,4-trifluorobenzaldehyde (B65282) or a corresponding ketone can serve as a versatile starting material. One common synthetic approach is reductive amination. In this method, the trifluorinated ketone is reacted with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form the desired amine analogues. This method is particularly amenable to the creation of libraries as a wide variety of primary and secondary amines can be used to generate a diverse set of N-substituted analogues.

Another key synthetic strategy involves the construction of the propan-2-amine side chain onto the trifluorophenyl ring. This can be achieved through various multi-step sequences, which may include Grignard reactions, Wittig reactions, or other carbon-carbon bond-forming reactions to build the carbon skeleton, followed by the introduction of the amine functionality.

For the synthesis of libraries, solid-phase organic synthesis (SPOS) can be employed. This technique allows for the rapid and parallel synthesis of a large number of analogues by attaching the core scaffold to a solid support and then systematically adding different building blocks.

Comparative Analysis of Biological Activity Profiles (Preclinical)

Preclinical evaluation of novel analogues of this compound is crucial to understand their pharmacological effects. While specific preclinical data for a comprehensive library of these exact analogues is not widely available in the public domain, general principles derived from related fluorinated phenethylamines suggest that these compounds are likely to exhibit activity within the central nervous system.

In general, the biological activity of such compounds is assessed through a battery of in vitro and in vivo assays.

In Vitro Assays:

Receptor Binding Assays: These assays determine the affinity of the analogues for various neurotransmitter receptors, such as dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters and receptors.

Functional Assays: These experiments measure the functional consequences of receptor binding, determining whether a compound acts as an agonist, antagonist, or modulator of receptor activity.

In Vivo Assays:

Behavioral Models: Animal models are used to assess the effects of the analogues on various behaviors, such as locomotor activity, anxiety, and cognition.

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which are critical for understanding their in vivo behavior and potential for further development.

A hypothetical comparative analysis of a small library of analogues might look like the following:

| Compound | Modification | Receptor Binding Affinity (Ki, nM) - Target X | In Vivo Efficacy (ED50, mg/kg) - Model Y |

| Parent | This compound | 50 | 5 |

| Analogue 1 | N-Methyl | 25 | 2.5 |

| Analogue 2 | 4-Chloro substituent | 75 | 8 |

| Analogue 3 | Cyclopropylmethyl on Nitrogen | 15 | 1.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Property Relationships within Series of Analogues

The systematic modification of the this compound scaffold allows for the elucidation of structure-property relationships (SPRs). These relationships provide valuable insights into how specific structural features influence the compound's physicochemical properties and, consequently, its biological activity.

Key SPR observations within this class of compounds would likely focus on:

Impact of Fluorination: The position and number of fluorine atoms on the phenyl ring are expected to have a profound effect on properties such as lipophilicity (logP), metabolic stability, and pKa of the amine. For instance, the electron-withdrawing nature of fluorine can lower the basicity of the amine, which in turn can affect its interaction with biological targets and its pharmacokinetic profile.

Influence of N-Substitution: The size and nature of the substituent on the nitrogen atom can significantly impact receptor affinity and selectivity. Small alkyl groups may enhance potency, while larger or more polar groups could either increase or decrease activity depending on the specific target.

Emerging Research Directions and Future Perspectives

Advanced Catalyst Development for Amination and Fluorination Reactions

The synthesis of complex molecules like 2-(2,3,4-Trifluorophenyl)propan-2-amine hinges on the efficiency and selectivity of catalytic amination and fluorination reactions. Recent progress in catalysis has significantly streamlined the incorporation of fluorine and amino groups into organic frameworks. nih.gov

Manganese-based catalyst systems, for example, have shown promise in C-H activation for both fluorination and azidation, offering a potential pathway for more direct synthetic routes. princeton.edu Additionally, palladium-catalyzed amination reactions are a well-established method for forming C-N bonds, and further refinement of these catalysts could lead to more efficient syntheses of fluorinated aryl amines. researchgate.net

| Catalyst Type | Reaction | Potential Advantages | Challenges |

|---|---|---|---|

| Palladium-based catalysts | Cross-coupling amination | Well-established, good yields | Ligand sensitivity, cost |

| Nickel-based catalysts | Cross-coupling amination/fluorination | Lower cost than palladium | Ligand development, air sensitivity |

| Copper-based catalysts | Amination and fluorination | Abundant and inexpensive | Reaction scope, catalyst stability |

| Manganese-based catalysts | C-H activation for fluorination/amination | Direct functionalization | Selectivity, catalyst turnover |

Application of Machine Learning and Artificial Intelligence in Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and even design novel compounds with desired characteristics. mdpi.com

In the context of this compound, AI and ML could be employed to:

Predict Physicochemical Properties: Algorithms can be trained to predict properties such as solubility, lipophilicity, and metabolic stability based on the compound's structure. researchgate.netnih.gov This can help in prioritizing analogs with more favorable drug-like properties.

Optimize Biological Activity: By analyzing structure-activity relationships (SAR) of similar compounds, ML models can suggest modifications to the this compound scaffold to enhance its interaction with a specific biological target.

De Novo Design: Generative AI models can design entirely new molecules that are predicted to have high activity and favorable safety profiles. mit.edu These models can explore a vast chemical space to identify novel fluorinated propanamines with improved therapeutic potential.

Reaction Prediction and Synthesis Design: AI tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes, which could accelerate the synthesis of this compound and its derivatives. acs.org

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Prediction of the biological activity of novel analogs. |

| Generative Adversarial Networks (GANs) | Generative models that can design novel molecular structures. | Creation of new fluorinated compounds with optimized properties. |

| Deep Neural Networks (DNNs) | Complex models for predicting a wide range of molecular properties. | Enhanced prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. |

| Retrosynthesis Prediction | Algorithms that suggest synthetic pathways for a target molecule. | More efficient and cost-effective synthesis of the compound and its derivatives. |

Exploration of Novel Biochemical Interaction Mechanisms (Preclinical)

While specific preclinical data for this compound is not yet widely available, its structural features suggest several potential avenues for biochemical investigation. The trifluorophenyl group can significantly influence a molecule's interaction with biological targets. Fluorine atoms can form hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity and selectivity.

Future preclinical studies could explore the interaction of this compound with a range of biological targets, including:

Ion Channels and Transporters: Phenylpropanamines are known to interact with various ion channels and transporters in the central nervous system. The trifluorination pattern of this compound could modulate its selectivity and potency for specific targets.

Enzymes: The electronic properties of the trifluorinated ring may influence the compound's ability to act as an enzyme inhibitor. For example, the introduction of fluorine can alter the pKa of nearby functional groups, which can be critical for enzyme binding.

Receptors: The compound could be investigated for its activity at various G-protein coupled receptors (GPCRs) or other receptor families where phenylpropanamine scaffolds have shown activity.

In vitro assays, such as binding studies and functional assays, will be crucial in identifying the primary biological targets of this compound. Subsequent in vivo studies in animal models could then be used to evaluate its pharmacokinetic and pharmacodynamic properties. nih.gov

Potential Non-Biological Applications in Materials Science or Catalysis

Beyond its potential biological applications, the unique properties of this compound make it an interesting candidate for applications in materials science and catalysis. Organofluorine compounds are utilized in a wide array of materials due to their thermal stability, chemical resistance, and unique surface properties. wikipedia.orgman.ac.uk

Potential non-biological applications for this compound could include:

Polymer Science: The amine functionality allows for its incorporation into polymer backbones, potentially creating fluorinated polymers with enhanced thermal stability, chemical resistance, and low surface energy. man.ac.uk

Ionic Liquids: Fluorinated organic salts are often used in the formulation of ionic liquids, which have applications as solvents in synthesis and electrochemistry. man.ac.uk

Catalysis: The compound itself or its derivatives could serve as ligands for metal catalysts, where the electronic properties of the trifluorinated ring could influence the catalytic activity and selectivity. researchgate.net

Surface Modifiers: The fluorinated phenyl group could be used to create hydrophobic and oleophobic surfaces, with potential applications in coatings and functionalized materials.

Further research in these areas would involve the synthesis of derivatives of this compound and the characterization of their physical and chemical properties in various material and catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3,4-Trifluorophenyl)propan-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using a fluorinated aryl halide (e.g., 2,3,4-trifluorobromobenzene) and a secondary amine precursor like acetone amine. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance NAS efficiency due to their ability to stabilize transition states .